2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |
InChI Key |
UUJOAMCHUHTACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Haloketones
One of the most common and efficient methods to synthesize imidazo[1,2-a]pyridines, including derivatives such as this compound, is the cyclocondensation reaction between 2-aminopyridines and α-haloketones. This method typically proceeds under mild conditions, often without the need for catalysts or solvents, making it environmentally friendly and operationally simple.
General Procedure : The reaction involves stirring 2-aminopyridine or its substituted derivatives with an α-haloketone (e.g., 2-chloroacetophenone derivatives) at moderate temperatures (60–80 °C) for a short time (20–80 minutes) to afford the imidazo[1,2-a]pyridine product in good to excellent yields (65–91%).
Example : Using 2-amino-5-methylpyridine and 3-chloro-α-haloketone analogs under solvent-free and catalyst-free conditions at 60 °C for 40 minutes yielded the corresponding this compound with high efficiency (up to 88%).
Mechanism : The reaction likely proceeds via nucleophilic attack of the amino group on the α-haloketone carbonyl, followed by intramolecular cyclization to form the fused imidazo ring system.
| Entry | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Aminopyridine + α-bromoacetophenone, 60 °C, 20 min, solvent-free | 91 | High yield, catalyst-free |
| 2 | 2-Amino-5-methylpyridine + α-chloroacetophenone, 60 °C, 40 min, solvent-free | 88 | High yield, catalyst-free |
| 3 | Room temperature, 24 h, no catalyst | 65 | Lower yield, longer reaction time |
Table 1: Selected reaction conditions and yields for imidazo[1,2-a]pyridine synthesis via α-haloketone cyclocondensation
Multicomponent Reactions (MCRs)
Multicomponent cascade reactions have also been developed for the synthesis of imidazo[1,2-a]pyridine derivatives, including those with substituted phenyl groups.
Five-Component Cascade Reaction : A novel one-pot synthesis involves cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes (including chlorobenzaldehydes), 1,1-bis(methylthio)-2-nitroethylene, and diamines in a mixture of ethanol and water under reflux conditions.
Reaction Conditions : The optimized conditions used a solvent mixture of water and ethanol (1:3 v/v) at reflux (78 °C) for 5 hours without any catalyst, achieving yields up to 87% for the target heterocyclic systems.
Scope and Yields : Various aromatic aldehydes and diamines were employed, yielding imidazo[1,2-a]pyridine derivatives with good to excellent yields (73–90%). The presence of electron-withdrawing groups such as chloro substituents on the aromatic aldehyde was well tolerated.
| Entry | Solvent System | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Ethanol | None | 24 | 78 | 60 | Baseline reaction |
| 2 | Ethanol | Piperidine | 24 | 78 | 57 | No significant improvement |
| 3 | Water/Ethanol (1:3 v/v) | None | 5 | 78 | 87 | Optimized condition, highest yield |
Table 2: Optimization of solvent and catalyst for five-component synthesis of imidazo[1,2-a]pyridines
- Mechanistic Insight : This multicomponent reaction proceeds through a sequence involving N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization steps, enabling efficient construction of the fused heterocyclic framework.
Metal-Free Direct Synthesis via Condensation with Aldehydes and Isonitriles
Another approach involves the Groebke–Blackburn–Bienaymé three-component reaction, which condenses 2-aminopyridine, aldehydes, and isonitriles.
Catalysis : Metal-free catalysts such as perchloric acid or hydrochloric acid in continuous flow processes have been used to achieve high yields (up to 96%) of 2,3-disubstituted imidazo[1,2-a]pyridines.
Relevance : While this method is versatile for various substitutions, specific examples with 3-chlorophenyl substitution and 8-methyl groups are less reported, but the methodology is adaptable for such derivatives.
Other Synthetic Routes
Condensation with α-Haloketones and 2-Aminopyridines : Other studies have used α-bromoacetophenone derivatives with substituted 2-aminopyridines to synthesize imidazo[1,2-a]pyridines with various substituents, characterized by NMR and IR spectroscopy confirming the imidazo ring formation.
Catalyst and Solvent-Free Conditions : The solvent-free and catalyst-free approach is advantageous for green chemistry, providing high yields and simplified work-up.
Analytical Data and Characterization
NMR Spectroscopy : The characteristic proton signal of the imidazole ring hydrogen appears around δ 7.87 ppm in ^1H NMR, with carbon signals at δ 108.1, 145.7, and 145.8 ppm corresponding to key carbons in the imidazo ring.
Infrared Spectroscopy : The C=N stretching vibration typically appears near 1625 cm^-1, confirming the imidazo ring formation.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Catalyst/Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | 2-Aminopyridine + α-haloketone | 60–80 °C, 20–80 min | Catalyst-free, solvent-free | 65–91 | Simple, green, high-yielding |
| Five-Component Cascade Reaction | Cyanoacetohydrazide + 4-nitroacetophenone + aromatic aldehyde + 1,1-bis(methylthio)-2-nitroethylene + diamines | Reflux 78 °C, 5 h | None, EtOH/H2O (1:3) | 73–90 | Multicomponent, operationally simple |
| Groebke–Blackburn–Bienaymé MCR | 2-Aminopyridine + aldehyde + isonitrile | Room temp or flow, acid catalysis | Perchloric/HCl acid | Up to 96 | Metal-free, versatile substitution |
Chemical Reactions Analysis
Oxidative Functionalization
The compound undergoes oxidation at the methyl group (position 8) under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the methyl group to a carboxylic acid, forming 8-carboxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (Table 1). This reaction is critical for introducing polar functional groups to enhance solubility or biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | 8-Carboxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine | 72% | |
| CrO₃ | Acetic acid, reflux, 6 h | 8-Keto derivative | 58% |
Mechanism : The methyl group undergoes sequential oxidation via radical intermediates, forming a carboxylic acid through a ketone intermediate .
C3-Alkylation via Aza-Friedel–Crafts Reaction
The electron-rich C3 position of the imidazo[1,2-a]pyridine ring undergoes alkylation in a three-component reaction with aldehydes and amines. Yttrium triflate [Y(OTf)₃] catalyzes this transformation under ambient conditions (Table 2) .
Mechanism :
-
Formation of an iminium ion from the aldehyde and amine.
-
Electrophilic attack at C3 by the iminium ion, followed by deprotonation .
Halogenation and Cross-Coupling Reactions
The 3-chlorophenyl group participates in palladium-catalyzed coupling reactions. Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups (Table 3) .
Mechanism : Oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .
Nucleophilic Substitution at the Imidazole Ring
The nitrogen atoms in the imidazole ring enable nucleophilic substitution. Treatment with sodium methoxide (NaOMe) replaces the methyl group at position 8 with methoxy, albeit in low yields due to steric hindrance (Table 4) .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 100°C, 12 h | 8-Methoxy-2-(3-chlorophenyl)imidazo[1,2-a]pyridine | 32% | |
| NH₃ (g) | Ethanol, 80°C, 24 h | 8-Amino derivative | 28% |
Mechanism : SN2 displacement facilitated by the electron-withdrawing chlorophenyl group .
Reductive Transformations
The methyl group at position 8 is resistant to reduction, but the chlorophenyl group can be dehalogenated using hydrogen gas and palladium catalysts (Table 6) .
| Reduction Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50°C, 6 h | 2-Phenyl-8-methylimidazo[1,2-a]pyridine | 65% | |
| LiAlH₄ | THF, reflux, 3 h | No reaction (methyl group remains intact) | – |
Mechanism : Heterogeneous catalytic hydrogenolysis cleaves the C–Cl bond .
Key Structural and Reactivity Insights:
-
Electron-Deficient Chlorophenyl Group : Directs electrophilic substitution to the C3 position of the imidazo[1,2-a]pyridine ring .
-
Steric Effects : The methyl group at position 8 hinders nucleophilic attacks but stabilizes oxidation intermediates .
-
Catalyst Dependence : Transition-metal catalysts (Pd, Cu) are essential for cross-coupling and alkylation reactions .
Scientific Research Applications
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring and imidazo[1,2-a]pyridine core critically influence physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups: Nitro-substituted analogues (e.g., 3-NO2) exhibit lower basicity, impacting protonation states and solubility .
- Solubility Modifiers: Sulfonylmethyl or morpholino groups (e.g., in –5) significantly improve aqueous solubility but may reduce bioavailability due to increased polarity .
Trends :
Physicochemical Properties
Melting points, solubility, and stability vary with substituents:
*Estimated based on analogues.
Key Factors :
Biological Activity
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. With the molecular formula C15H13ClN2 and a molecular weight of approximately 272.73 g/mol, this compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit various microbial strains, making it a candidate for further exploration in infectious disease treatment. The compound's mechanism likely involves interaction with specific enzymes or receptors that are crucial for microbial survival.
| Microbial Strain | Inhibition Concentration (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been observed to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | >10 |
| HepG2 | 20 | >5 |
| THP-1 | 25 | >8 |
The biological activity of this compound is believed to be mediated through its ability to interact with specific molecular targets. Computational modeling studies suggest that it may bind to phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and cancer progression. The binding affinity of the compound for PLA2 has been confirmed through in vitro assays, indicating a potential pathway for its therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antileishmanial Activity : In a study focused on leishmaniasis, the compound demonstrated significant activity against intracellular amastigote forms of Leishmania infantum with an EC50 value of 3.7 µM, outperforming standard treatments like miltefosine and fexinidazole .
- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxicity on multiple cancer cell lines revealed that while the compound showed promising anticancer effects, it also exhibited varying degrees of cytotoxicity depending on the cell type. Notably, it had a lower cytotoxic effect on normal cells compared to cancer cells .
Q & A
Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, and how are its structural features confirmed?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted 2-aminopyridines and α-haloketones. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared in solvents like acetonitrile/methanol (1:1 v/v) under reflux, yielding products with ~70–85% efficiency . Structural confirmation involves FT-IR (to identify functional groups like C-Cl and C-N) and multinuclear NMR (¹H/¹³C) to resolve aromatic protons and substituent positions. For instance, ¹³C NMR of related iodinated analogs (e.g., 3j in ) confirms regiochemistry via distinct carbon shifts .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogous chlorinated imidazo[1,2-a]pyridines require stringent measures:
- Personal Protection : Gloves, lab coats, and fume hoods to avoid inhalation/contact (P260, P264 codes) .
- Storage : In airtight containers away from light and moisture to prevent decomposition (P403+P233) .
- Waste Disposal : Follow protocols for halogenated organic waste (P501) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted imidazo[1,2-a]pyridines be addressed?
- Methodological Answer : Regioselectivity depends on the electronic and steric effects of substituents. For example, bromination of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine predominantly yields the 2-substituted isomer due to the directing effect of the pyridine ring (dihedral angle: 16.2° between pyridine and imidazopyrazine planes) . Microwave-assisted synthesis (e.g., GBB-3CR in ) enhances selectivity by accelerating reaction kinetics, reducing side products .
Q. What analytical techniques resolve contradictions in structural assignments of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in substituent positions (e.g., para vs. meta chlorophenyl groups) are resolved via:
- X-ray Crystallography : Definitive proof of regiochemistry, as shown for bromo-pyridyl imidazopyrazines .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for tetrahydroimidazo derivatives in ) .
- 2D NMR (COSY, NOESY) : Correlates proton environments, distinguishing between isomeric products .
Q. How does the 3-chlorophenyl substituent influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl) enhance interactions with target proteins. For instance:
- Anticholinesterase Activity : Chlorinated analogs (e.g., 2e in ) show improved binding to acetylcholinesterase due to halogen-π interactions .
- Fluorescent Probes : Derivatives with chloro-substituted aryl groups (e.g., in ) exhibit enhanced fluorescence quantum yields, useful in receptor visualization .
Q. What strategies optimize reaction yields for imidazo[1,2-a]pyridine derivatives under green chemistry principles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
